1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione
Overview
Description
This would typically include the compound’s molecular formula, molar mass, and possibly its structure.
Synthesis Analysis
This involves looking at how the compound is synthesized, including the reactants, conditions, and the mechanism of the reaction.Molecular Structure Analysis
This could involve techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule.Chemical Reactions Analysis
This would look at what reactions the compound undergoes, including its reactivity and what products are formed.Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, and stability.Scientific Research Applications
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been investigated for their efficacy as corrosion inhibitors. In a study by Zarrouk et al. (2015), derivatives such as 1-phenyl-1H-pyrrole-2,5-dione and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione were synthesized and tested against carbon steel corrosion in a hydrochloric acid medium. These compounds showed good inhibition efficiency, which increased with concentration. The adsorption of these derivatives on the steel surface was found to follow Langmuir's adsorption isotherm, indicating chemisorption as the primary mechanism. This suggests potential applications of similar 1H-pyrrole-2,5-dione derivatives in corrosion prevention technologies (Zarrouk et al., 2015).
Organic Electronics and Polymer Solar Cells
Research by Hu et al. (2015) on the development of a novel alcohol-soluble n-type conjugated polyelectrolyte (n-CPE) for use as an electron transport layer (ETL) in inverted polymer solar cells highlights the importance of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives in electronic applications. The study emphasizes the high conductivity and electron mobility of the DPP backbone, indicating the potential of 1H-pyrrole-2,5-dione derivatives in enhancing the performance of polymer solar cells (Hu et al., 2015).
Glycolic Acid Oxidase Inhibition
A study conducted by Rooney et al. (1983) on a series of novel 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives investigated their role as inhibitors of glycolic acid oxidase (GAO). These compounds, especially those with large lipophilic 4-substituents, were found to be potent, competitive inhibitors, suggesting the potential therapeutic applications of similar 1H-pyrrole-2,5-dione derivatives in conditions associated with abnormal glycolic acid oxidase activity (Rooney et al., 1983).
Safety And Hazards
This would look at any potential dangers in handling the compound, such as toxicity or flammability.
Future Directions
This could involve potential applications of the compound, or areas where further research is needed.
properties
IUPAC Name |
1-(2-methyl-5-nitrophenyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c1-7-2-3-8(13(16)17)6-9(7)12-10(14)4-5-11(12)15/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJCZKYOAQGDIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351743 | |
Record name | 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
61294-20-0 | |
Record name | 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(5-NITRO-ORTHO-TOLYL)-MALEIMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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